

2-Amino-5-Bromo-4-Methylthiazole hydrochloride properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-Bromo-4-Methylthiazole

Cat. No.: B1282055

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-5-Bromo-4-Methylthiazole** Hydrochloride

This guide provides a comprehensive overview of **2-Amino-5-Bromo-4-Methylthiazole** hydrochloride, a thiazole derivative of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, detailing its chemical properties, a robust synthesis protocol, and modern analytical characterization methods.

Physicochemical and Structural Properties

2-Amino-5-Bromo-4-Methylthiazole hydrochloride is a solid organic compound. The core structure features a 2-aminothiazole moiety, a versatile pharmacophore found in numerous biologically active compounds.^[1] The introduction of a bromine atom at the 5-position provides a strategic site for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries. The hydrochloride salt form is often utilized to improve the compound's solubility and stability.

A summary of its key properties and those of its parent compound are presented below for comparison.

Table 1: Physicochemical Properties

Property	2-Amino-5-Bromo-4-Methylthiazole Hydrochloride	2-Amino-5-Bromo-4-Methylthiazole (Free Base)
CAS Number	133692-16-7	3034-57-9[2]
Molecular Formula	C ₄ H ₅ BrN ₂ S · HCl	C ₄ H ₅ BrN ₂ S[2]
Molecular Weight	229.53 g/mol	193.06 g/mol [2]
Physical Form	Solid	White crystalline solid[2]
Melting Point	Data not available	105-108.5 °C (decomposes)[2]
Boiling Point	Data not available	298.3 °C (Predicted)[2]

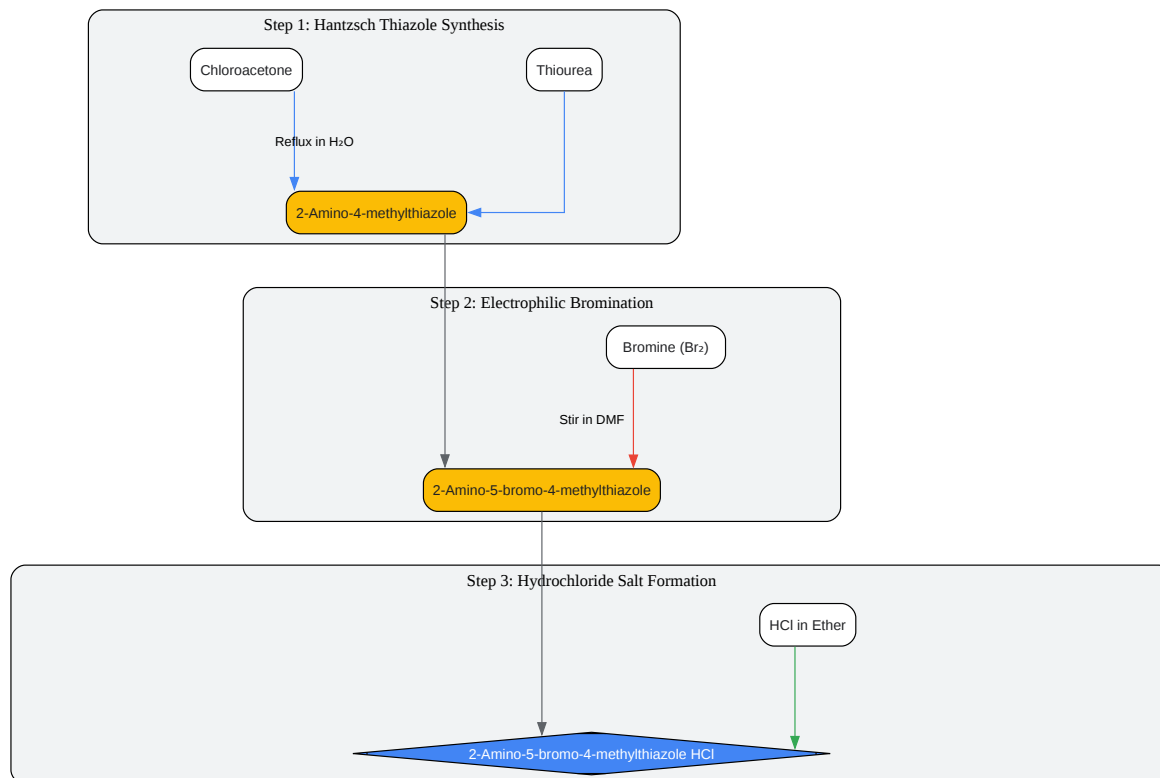
| InChI Key | OTWSIBXEPMKIFH-UHFFFAOYSA-N | OTWSIBXEPMKIFH-UHFFFAOYSA-N |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of the title compound.

Synthesis Protocol

The synthesis is a multi-step process beginning with the formation of the thiazole ring, followed by regioselective bromination and conversion to the hydrochloride salt.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Amino-5-Bromo-4-Methylthiazole HCl**.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This step utilizes the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.^[3]

- Materials:
 - Thiourea (76 g, 1.0 mol)
 - Chloroacetone (92.5 g, 1.0 mol)
 - Deionized water

- Sodium hydroxide (solid)
- Diethyl ether
- Procedure:
 - Suspend thiourea in 200 mL of water in a 500-mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
 - With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
 - Heat the resulting yellow solution to reflux for two hours.
 - Cool the reaction mixture in an ice bath. While stirring, carefully add solid sodium hydroxide until the solution is strongly basic, causing an oily layer to separate.
 - Separate the upper oily layer. Extract the aqueous layer three times with diethyl ether.
 - Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.
 - Remove the ether by rotary evaporation. Distill the residual oil under reduced pressure to yield 2-amino-4-methylthiazole as a solid upon cooling.

Step 2: Bromination of 2-Amino-4-methylthiazole

This procedure achieves regioselective bromination at the electron-rich C5 position of the thiazole ring.^[4]

- Materials:
 - 2-Amino-4-methylthiazole (11.4 g, 0.1 mol)
 - Bromine (16.0 g, 0.1 mol)
 - Dimethylformamide (DMF, 50 mL)
 - Sodium hydrogen carbonate

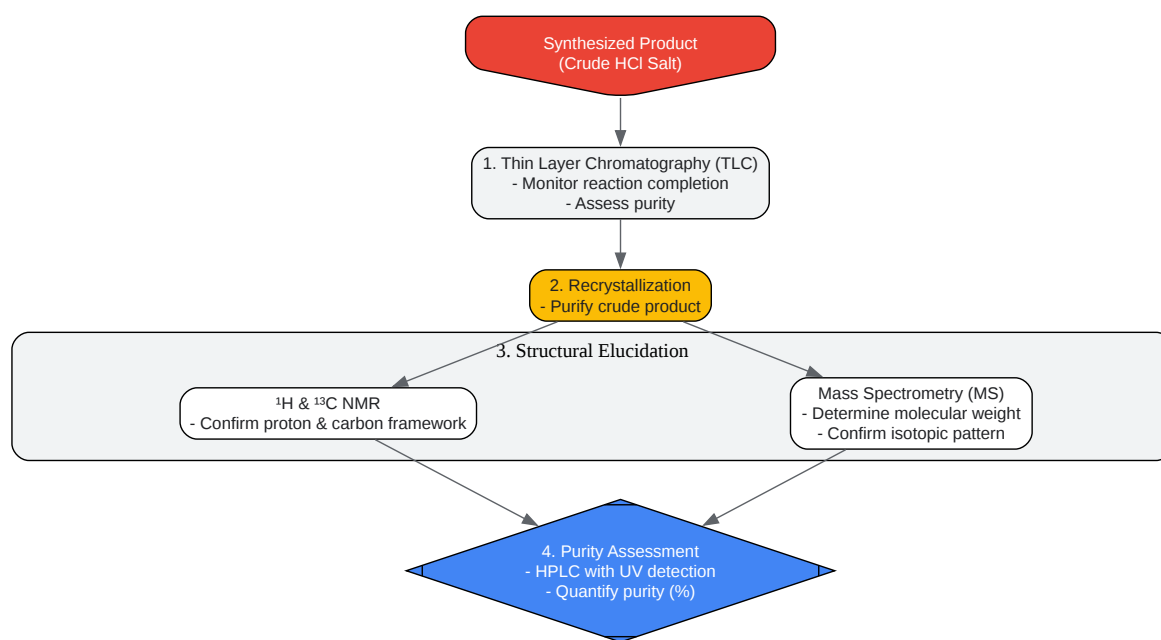
- Ice water
- Procedure:
 - Dissolve 2-amino-4-methylthiazole in 50 mL of DMF in a flask.
 - Cool the flask in an ice bath. Slowly add bromine dropwise with constant stirring.
 - Allow the mixture to stir at room temperature for 3 hours.
 - Carefully add sodium hydrogen carbonate to neutralize the acid formed.
 - Pour the reaction mixture into ice water.
 - Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield **2-Amino-5-Bromo-4-Methylthiazole**.

Step 3: Formation of the Hydrochloride Salt

- Materials:
 - **2-Amino-5-Bromo-4-Methylthiazole** (free base)
 - Anhydrous diethyl ether or isopropanol
 - 2M HCl in diethyl ether
- Procedure:
 - Dissolve the crude **2-Amino-5-Bromo-4-Methylthiazole** in a minimal amount of anhydrous diethyl ether or isopropanol.
 - Cool the solution in an ice bath.
 - Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
 - Collect the white precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Analytical Characterization Protocols

The identity, purity, and structure of the synthesized compound must be confirmed using a combination of chromatographic and spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of the final product.

1. Thin Layer Chromatography (TLC)

- Purpose: To monitor the progress of the bromination reaction and assess the purity of the final product.
- Method:
 - Stationary Phase: Silica gel 60 F₂₅₄ plates.
 - Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

- Visualization: UV light at 254 nm. The brominated product should have a different R_f value than the starting material (2-amino-4-methylthiazole).

2. High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of the final compound with high accuracy.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
 - Detection: UV detector at a wavelength determined from the compound's UV spectrum (typically around 254 nm).
 - Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the compound in the mobile phase.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure of the compound.
- Method: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.
- Expected ¹H NMR Data: Based on available spectra for the hydrochloride salt, the following peaks are expected:[\[5\]](#)
 - A singlet for the methyl (CH₃) protons, typically around δ 2.2-2.4 ppm.
 - A broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O, typically downfield.
- Expected ¹³C NMR Data:
 - A resonance for the methyl carbon.

- Resonances for the three carbons of the thiazole ring (C2, C4, and C5). The carbon attached to bromine (C5) will be significantly shifted compared to the unbrominated precursor.

4. Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight and elemental composition.
- Method: Electrospray ionization (ESI) is a suitable method.
- Expected Result: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak $[M+H]^+$ for the free base ($C_4H_5^{79}BrN_2S$) will appear at $m/z \approx 194$, and another peak of nearly equal intensity for the ^{81}Br isotope $[M+H]^+$ will appear at $m/z \approx 196$.

Biological and Medicinal Significance

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Derivatives of 2-aminothiazoles are recognized as potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer. Therefore, **2-Amino-5-Bromo-4-Methylthiazole** hydrochloride serves as a crucial building block for synthesizing novel therapeutic agents and for exploring structure-activity relationships in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. [jocpr.com \[jocpr.com\]](#)
- 5. 2-AMINO-5-BROMO-4-METHYLTHIAZOLE HYDROCHLORIDE(133692-16-7) ¹H NMR spectrum [[chemicalbook.com](#)]
- To cite this document: BenchChem. [2-Amino-5-Bromo-4-Methylthiazole hydrochloride properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282055#2-amino-5-bromo-4-methylthiazole-hydrochloride-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com